molecular formula C10H20ClN3 B12232479 ethyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine

ethyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B12232479
M. Wt: 217.74 g/mol
InChI Key: BTOMIRKOOZQLIR-UHFFFAOYSA-N
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Description

Ethyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the pyrazole family. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with 1,3-diketones or their equivalents under acidic or basic conditions . The reaction conditions often include solvents like ethanol or tetrahydrofuran (THF) and catalysts such as triethylamine (Et3N) .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques like chromatography can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

Ethyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce various substituted pyrazoles .

Mechanism of Action

The mechanism of action of ethyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Ethyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine is a compound belonging to the pyrazole family, characterized by its unique structural features, which include a pyrazole ring and an ethyl amine group. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibition properties. Research into its biological activity is essential for understanding its therapeutic potential.

Chemical and Physical Properties

  • Molecular Formula : C₁₀H₁₉N₃
  • Molecular Weight : 181.27 g/mol
  • Structural Features : Contains a pyrazole ring and an ethylamine moiety, contributing to its reactivity and biological interactions.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have been reported to show comparable efficacy to commercial antibiotics like linezolid and cefaclor .

2. Anti-inflammatory Activity

The compound has been explored for its anti-inflammatory effects. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. In various in vivo models, derivatives of pyrazole have demonstrated significant reduction in edema comparable to standard anti-inflammatory drugs such as ibuprofen .

3. Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor. Its mechanism of action involves binding to specific enzymes or receptors, modulating their activity. For example, some studies indicate that pyrazole derivatives can act as reversible non-competitive inhibitors of monoamine oxidases (MAOs), which are involved in neurotransmitter metabolism .

The biological activities of this compound are primarily attributed to its interaction with molecular targets:

  • Molecular Targets : The compound binds to enzymes and receptors, modulating their activity.
  • Pathways Involved : Inhibition of enzyme activity may occur by binding to the active site or allosteric sites, thereby affecting metabolic pathways and cellular processes.

Case Studies

Several case studies highlight the biological efficacy of compounds related to this compound:

StudyFindings
Gill et al., 2017Reported antibacterial activity against both Gram-positive and Gram-negative bacteria with derivatives showing efficacy comparable to standard antibiotics .
Bandgar et al., 2014Synthesized new pyrazole derivatives that exhibited significant anti-inflammatory effects in carrageenan-induced rat paw edema models .
Argade et al., 2020Investigated the synthesis of pyrazole derivatives with potent MAO inhibitory activity, demonstrating potential for treating neurodegenerative diseases.

Properties

Molecular Formula

C10H20ClN3

Molecular Weight

217.74 g/mol

IUPAC Name

N-[(5-methyl-2-propylpyrazol-3-yl)methyl]ethanamine;hydrochloride

InChI

InChI=1S/C10H19N3.ClH/c1-4-6-13-10(8-11-5-2)7-9(3)12-13;/h7,11H,4-6,8H2,1-3H3;1H

InChI Key

BTOMIRKOOZQLIR-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC(=N1)C)CNCC.Cl

Origin of Product

United States

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